1-Cyclopropylisoquinoline
Description
Properties
Molecular Formula |
C12H11N |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-cyclopropylisoquinoline |
InChI |
InChI=1S/C12H11N/c1-2-4-11-9(3-1)7-8-13-12(11)10-5-6-10/h1-4,7-8,10H,5-6H2 |
InChI Key |
ORNHWMBVROAEMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Sonogashira Coupling and Cyclization Approach
A prominent method for preparing substituted isoquinolines, including cyclopropyl derivatives, involves a three-step sequence:
Step 1: Preparation of 2-(1-alkynyl)benzaldehyde
This step uses 2-bromobenzaldehyde and an alkyne (which can bear a cyclopropyl substituent) in the presence of triethylamine, PdCl2(PPh3)2 (2 mol%), and CuI (1 mol%) catalysts. The reaction is conducted under nitrogen at 50 °C for 4 hours. After completion, the product is purified by column chromatography to afford the 2-(1-alkynyl)benzaldehyde intermediate.Step 2: Formation of Iminoylalkyne
The 2-(1-alkynyl)benzaldehyde is reacted with tert-butylamine (6 equivalents) at room temperature under an argon atmosphere for 24 hours. The resulting iminoalkyne is isolated by extraction and solvent removal.Step 3: Cyclization to Isoquinoline
The iminoalkyne is cyclized in dimethylformamide (DMF) using AgI-K10 clay as a heterogeneous catalyst at 100 °C for 6 hours under nitrogen. The catalyst is recovered and reused. The crude product is purified by column chromatography to yield substituted isoquinolines, including 1-cyclopropylisoquinoline if the appropriate alkyne precursor was used.
This method is notable for its mild conditions, catalyst recyclability, and good yields.
Halogenation and Substitution Methods
An alternative approach involves halogenated isoquinoline intermediates:
- Preparation of 1-chloro-3-cyclopropylisoquinoline has been reported using halogenation methods followed by substitution reactions. This intermediate can be further modified to yield this compound derivatives.
Although detailed experimental conditions are less described, these methods are useful for introducing cyclopropyl groups onto the isoquinoline scaffold.
Catalytic Cyclotrimerization and Nitrile Cyclization
Other advanced synthetic methods involve catalytic cyclotrimerization of alkynes with nitriles under microwave irradiation using cobalt catalysts (CpCo(CO)2). While this method is more general for tetrahydroisoquinoline derivatives, it can be adapted for cyclopropyl-substituted isoquinolines by selecting suitable starting materials.
Comparative Data Table of Preparation Methods
Research Discoveries and Characterization
The Pd-catalyzed method enables the synthesis of substituted isoquinolines with high selectivity and the ability to reuse the silver catalyst without leaching, confirming its heterogeneous nature.
The cyclization step is crucial for forming the isoquinoline ring and can be catalyzed by silver salts supported on clay, providing good yields and purity.
Characterization of products typically involves ^1H and ^13C NMR spectroscopy, mass spectrometry, and chromatographic purification to confirm structure and purity.
The cyclopropyl substituent's presence influences NMR chemical shifts and can be confirmed by characteristic multiplets in the aliphatic region.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonyl chlorides, alkylating agents.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Dihydro derivatives.
Substitution: Various substituted isoquinolines.
Scientific Research Applications
1-Cyclopropylisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropylisoquinoline involves its interaction with specific molecular targets. The cyclopropyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the isoquinoline ring.
Comparison with Similar Compounds
Structural and Electronic Effects
- Cyclopropyl vs. For example, 1-vinylisoquinoline’s linear substituent may favor π-conjugation, altering electronic properties for polymerization applications.
- Functional Group Diversity: The carboxylic acid derivative (1-(cyclopropylmethoxy)isoquinoline-3-carboxylic acid) exhibits higher polarity and hydrogen-bonding capacity due to the -COOH group, making it suitable for solubility-driven applications in life sciences .
Pharmacological Relevance
- In contrast, 1-isopropylisoquinoline’s high purity (98%) underscores its utility as a reliable intermediate in drug discovery .
Biological Activity
1-Cyclopropylisoquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, anti-inflammatory effects, and other pharmacological activities. The findings are supported by data tables and relevant case studies.
Chemical Structure
This compound belongs to a class of isoquinoline derivatives characterized by a cyclopropyl group attached to the isoquinoline structure. This unique configuration may influence its biological interactions and therapeutic potential.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against several human tumor cell lines, including HeLa (cervical cancer), RKO (colorectal cancer), and PC-3 (prostate cancer). The results indicated varying degrees of cytotoxicity, with IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 78.72 |
| RKO | 60.70 |
| PC-3 | 49.79 |
These findings suggest that this compound exhibits significant cytotoxic activity, particularly against prostate cancer cells, which may warrant further investigation into its mechanisms of action and potential as an anticancer agent .
Anti-Inflammatory Activity
In addition to its cytotoxic effects, preliminary research indicates that this compound may possess anti-inflammatory properties. Compounds with similar isoquinoline structures have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation . Further studies are required to elucidate the specific mechanisms through which this compound exerts its anti-inflammatory effects.
The mechanisms underlying the biological activities of this compound are still under investigation. However, some studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. For instance, exposure to the compound has been shown to induce morphological changes in sensitive cancer cells, indicating potential apoptotic activity .
Case Studies
While direct case studies specifically involving this compound remain limited, related compounds have been analyzed for their biological effects in clinical settings. For example, cyclopropyl analogs of established drugs have demonstrated varying efficacy profiles in treating conditions such as pain and inflammation . These insights can provide a framework for understanding how this compound might perform in therapeutic contexts.
Q & A
Q. What are the established synthetic routes for 1-Cyclopropylisoquinoline, and how can they be optimized for reproducibility?
Answer: this compound is synthesized via cyclopropanation of isoquinoline precursors. Common methods include:
- Nucleophilic substitution : Cyclopropyl groups are introduced using cyclopropane-containing reagents (e.g., cyclopropylboronic acids) under palladium-catalyzed cross-coupling conditions. Base catalysts like potassium carbonate are often employed to facilitate reaction efficiency .
- Ring-closing metathesis : For derivatives with adjacent functional groups, Grubbs catalysts can mediate cyclopropane ring formation .
Q. Optimization Strategies :
- Reaction Monitoring : Use HPLC or TLC to track intermediate formation and purity .
- Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures improves yield (typically 60-75%) .
Q. How should researchers characterize this compound to confirm structural integrity?
Answer: A multi-technique approach is essential:
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include cyclopropyl protons (δ 0.8–1.2 ppm) and isoquinoline aromatic protons (δ 7.5–8.5 ppm). Cyclopropyl carbons appear at 10–15 ppm in ¹³C NMR .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₁N: m/z 169.0895) .
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
Q. What physicochemical properties of this compound are critical for experimental design?
Answer:
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 169.22 g/mol | Calculated |
| LogP (Lipophilicity) | ~2.1 (Predicted via ChemDraw) | |
| Solubility | 0.5 mg/mL in DMSO (25°C) | |
| Melting Point | 98–102°C (DSC) |
Q. Key Considerations :
- Solubility in DMSO is critical for in vitro assays.
- LogP impacts membrane permeability in cellular studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
Answer:
- Variable Modification : Systematically alter substituents (e.g., halogens, methyl groups) at positions 3, 6, or 8 of the isoquinoline core .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Compare IC₅₀ values to establish SAR trends .
- Computational Modeling : Dock derivatives into target protein active sites (e.g., using AutoDock Vina) to rationalize activity differences .
Q. What strategies resolve contradictory bioactivity data across assays for this compound?
Answer: Contradictions often arise from:
- Assay Conditions : Varying pH, ionic strength, or co-solvents (e.g., DMSO concentration) alter compound behavior. Standardize protocols per .
- Data Analysis : Apply statistical tests (e.g., ANOVA for inter-assay variability; p < 0.05) and report confidence intervals .
- Replication : Repeat assays in triplicate across independent labs to confirm trends .
Q. How can in silico methods predict the biological targets of this compound?
Answer:
- Phylogenetic Analysis : Use SwissTargetPrediction to identify homologous targets across species .
- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100-ns MD runs in GROMACS) to prioritize high-affinity targets .
- Validation : Compare predictions with experimental kinome-wide profiling data .
Q. What methodologies validate the metabolic stability of this compound in preclinical models?
Answer:
- In Vitro Models : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) .
- In Vivo Studies : Administer 10 mg/kg IV/PO in rodents; collect plasma at 0, 1, 3, 6, and 24 hrs. Use non-compartmental analysis (Phoenix WinNonlin) for pharmacokinetic parameters (AUC, Cₘₐₓ) .
Q. How can researchers optimize reaction yields for novel this compound analogs?
Answer:
- DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DMF) to identify optimal conditions .
- Microwave Synthesis : Reduce reaction time from 24 hrs to 30 mins while maintaining >70% yield .
- Scale-Up : For gram-scale synthesis, prioritize flow chemistry systems to enhance heat/mass transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
